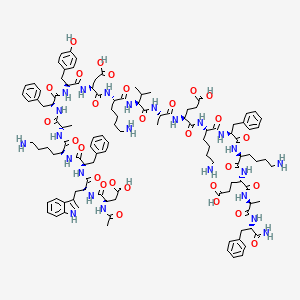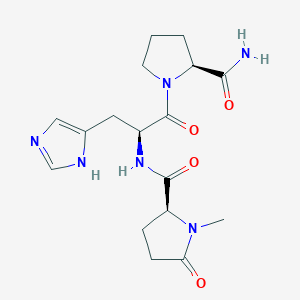
Saralasin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saralasin acetate is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is an octapeptide analog of angiotensin II, which means it mimics the structure of angiotensin II but with some modifications. The compound was primarily used to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 due to many false-positive and false-negative reports .
Preparation Methods
Saralasin acetate is synthesized through peptide synthesis techniques. The synthetic route involves the stepwise addition of amino acids to form the octapeptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids.
Chemical Reactions Analysis
Saralasin acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Saralasin acetate has been used in various scientific research applications, including:
Chemistry: It has been used to study the structure and function of angiotensin II receptors.
Biology: It has been used to investigate the role of angiotensin II in various physiological processes, including blood pressure regulation and fluid balance.
Medicine: It has been used to distinguish between different types of hypertension and to study the effects of angiotensin II receptor antagonists on blood pressure.
Mechanism of Action
Saralasin acetate exerts its effects by competitively binding to angiotensin II receptors, thereby blocking the action of angiotensin II. This leads to a decrease in blood pressure and a reduction in the effects of angiotensin II on vascular smooth muscle. The molecular targets of this compound include the AT1 and AT2 receptors, which are involved in the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Saralasin acetate is similar to other angiotensin II receptor antagonists, such as losartan and valsartan. it is unique in that it has partial agonistic activity, meaning it can both activate and inhibit the receptor depending on the conditions. This partial agonistic activity makes this compound less effective as a therapeutic agent compared to other angiotensin II receptor antagonists. Similar compounds include:
Losartan: A selective angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another selective angiotensin II receptor antagonist used to treat hypertension.
Candesartan: A selective angiotensin II receptor antagonist with a longer duration of action compared to losartan and valsartan
Properties
CAS No. |
39698-78-7 |
|---|---|
Molecular Formula |
C44H71N13O13 |
Molecular Weight |
990.1 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |
InChI Key |
YBZYNINTWCLDQA-UHKVWXOHSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Related CAS |
34273-10-4 (Parent) |
sequence |
GRVYVHPA |
Synonyms |
(Sar(1),Ala(8))ANGII (Sar1,Val5,Ala8)Angiotensin II 1 Sar 8 Ala Angiotensin II 1 Sarcosine 8 Alanine Angiotensin II 1-Sar-8-Ala Angiotensin II 1-Sarcosine-8-Alanine Angiotensin II Angiotensin II, 1-Sar-8-Ala Angiotensin II, 1-Sarcosine-8-Alanine angiotensin II, Sar(1)-Ala(8)- angiotensin II, sarcosyl(1)-alanine(8)- Anhydrous Saralasin Acetate Hydrated Saralasin Acetate Sar-Arg-Val-Tyr-Val-His-Pro-Ala Saralasin Saralasin Acetate Saralasin Acetate, Anhydrous Saralasin Acetate, Hydrated |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)
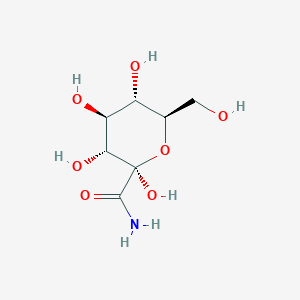

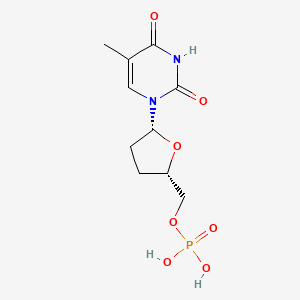

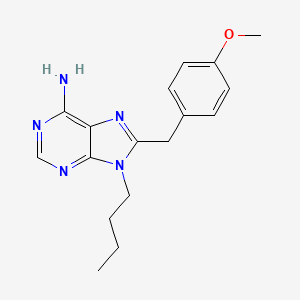

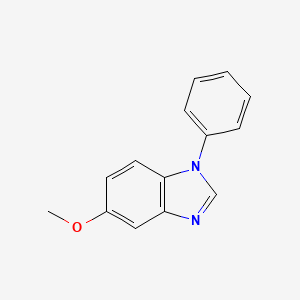
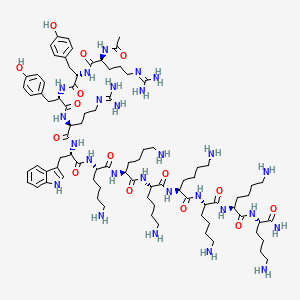

![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)
